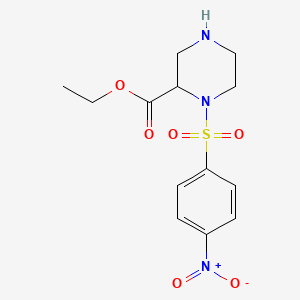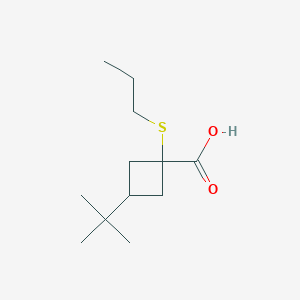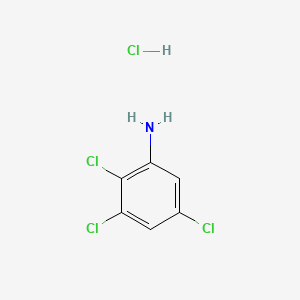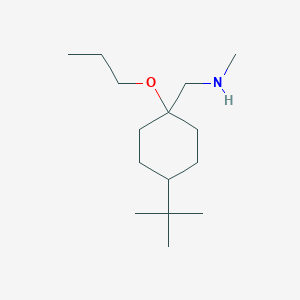
1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyl group, a propoxy group, and an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors One common method involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base to introduce the tert-butyl groupThe final step involves the reductive amination of the resulting intermediate with N-methylmethanamine under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as halides or amines can replace the propoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-ethoxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-butoxycyclohexyl)-N-methylmethanamine
Uniqueness
1-(4-(Tert-butyl)-1-propoxycyclohexyl)-N-methylmethanamine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H31NO |
|---|---|
Molecular Weight |
241.41 g/mol |
IUPAC Name |
1-(4-tert-butyl-1-propoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H31NO/c1-6-11-17-15(12-16-5)9-7-13(8-10-15)14(2,3)4/h13,16H,6-12H2,1-5H3 |
InChI Key |
WEQSWJPMQQOYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCC(CC1)C(C)(C)C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
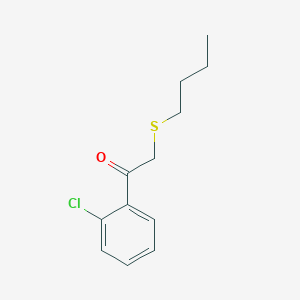



![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
